molecular formula C20H21NO3 B11992565 (E)-4-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-2-butenamide

(E)-4-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-2-butenamide

Cat. No.: B11992565
M. Wt: 323.4 g/mol
InChI Key: LQMWYXOQKAHKLB-BUHFOSPRSA-N
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Description

    (E)-4-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-2-butenamide: is a synthetic organic compound.

  • Its chemical formula is C22H23NO3.
  • The compound features an enamide functionality (the double bond between the carbonyl carbon and the adjacent nitrogen atom) and an ethoxy group.
  • It exhibits interesting reactivity due to its conjugated system.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying enamide reactivity.

      Biology/Medicine: Limited research; potential as a pharmacophore.

      Industry: Not widely applied industrially.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it may interact with cellular targets (e.g., enzymes, receptors) through covalent or non-covalent interactions.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C20H21NO3

    Molecular Weight

    323.4 g/mol

    IUPAC Name

    (E)-4-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxobut-2-enamide

    InChI

    InChI=1S/C20H21NO3/c1-3-15-5-9-17(10-6-15)21-20(23)14-13-19(22)16-7-11-18(12-8-16)24-4-2/h5-14H,3-4H2,1-2H3,(H,21,23)/b14-13+

    InChI Key

    LQMWYXOQKAHKLB-BUHFOSPRSA-N

    Isomeric SMILES

    CCC1=CC=C(C=C1)NC(=O)/C=C/C(=O)C2=CC=C(C=C2)OCC

    Canonical SMILES

    CCC1=CC=C(C=C1)NC(=O)C=CC(=O)C2=CC=C(C=C2)OCC

    Origin of Product

    United States

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